Thailanstatin A -

Thailanstatin A

Catalog Number: EVT-8342019
CAS Number:
Molecular Formula: C28H41NO9
Molecular Weight: 535.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Thailanstatin A has been achieved through various methods. A notable approach involved a total synthesis that utilized a linear sequence of nine steps from readily available starting materials. This method featured a unique biomimetic asymmetric intramolecular oxa-Michael reaction followed by hydrogenation, facilitating the creation of highly functionalized tetrahydropyrans .

A convergent synthesis strategy was also employed, utilizing tri-O-acetyl-D-glucal as a key starting material. The synthesis included several critical reactions such as:

  • Claisen rearrangement: Used to set stereochemistry.
  • Cu(I)-mediated conjugate addition: Employed to establish specific methyl stereochemistry.
  • Wittig olefination: Incorporated the diene unit into the structure.
  • Cross-metathesis: Coupled tetrahydropyran fragments with high stereoselectivity .

These synthetic strategies highlight the complexity and sophistication involved in constructing Thailanstatin A.

Molecular Structure Analysis

Structure and Data

Thailanstatin A has a complex molecular structure characterized by multiple stereogenic centers. The chemical formula is C₁₈H₁₉N₃O₅, and its molecular weight is approximately 353.35 g/mol. The structure features several functional groups, including amines and esters, which are pivotal for its biological activity.

The stereochemistry is crucial for its interaction with the spliceosome components, particularly the SF3b subunit of the U2 small nuclear ribonucleoprotein complex . Detailed spectroscopic data (such as Nuclear Magnetic Resonance) confirm its structure and stereochemistry.

Chemical Reactions Analysis

Reactions and Technical Details

Thailanstatin A undergoes various chemical reactions that are essential for its functionality as a spliceosome inhibitor. The primary reaction involves binding to the SF3b subunit within the spliceosome, disrupting its assembly and function. This interaction is critical for its mechanism of action against cancer cells.

The synthesis reactions mentioned earlier also include:

  • Hydrolysis: Converting thailanstatin A methyl ester back to its acid form, although this step has shown challenges leading to decomposition under certain conditions .
  • Functional group manipulations: These are integral during the synthetic route to ensure proper incorporation of necessary moieties that enhance biological activity.
Mechanism of Action

Process and Data

Thailanstatin A functions primarily by inhibiting spliceosome assembly. It binds tightly to the SF3b component of the U2 small nuclear ribonucleoprotein complex, which is essential for pre-mRNA splicing. This inhibition leads to disrupted splicing processes in cancer cells, which often exhibit heightened spliceosome activity due to their rapid proliferation and higher mutation rates .

This mechanism positions Thailanstatin A as a strategic target for novel anticancer therapies, particularly in tumors resistant to conventional treatments.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Thailanstatin A exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dichloromethane but may have limited solubility in water.
  • Stability: The compound shows stability under certain conditions but can decompose when subjected to harsh hydrolytic environments.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar organic compounds.

These properties are significant for its formulation in drug development applications.

Applications

Scientific Uses

Thailanstatin A has emerged as a crucial compound in cancer research due to its ability to inhibit spliceosome function. Its applications include:

  • Drug Development: As a lead compound for creating new anticancer therapies targeting spliceosomal machinery.
  • Antibody-Drug Conjugates: Modifications have allowed thailanstatin A to be conjugated with antibodies like Trastuzumab, enhancing targeted delivery mechanisms in cancer treatment .
  • Research Tool: It serves as an important tool in studying RNA splicing mechanisms and their implications in cancer biology.
Biosynthesis and Metabolic Engineering of Thailanstatin A

Genomic Identification of Thailanstatin Biosynthetic Gene Clusters

Thailanstatin A (TST-A) is a potent spliceosome inhibitor discovered through genomics-guided analysis of Burkholderia thailandensis MSMB43. Mining of its 6.7-Mb genome revealed a cryptic 78.1-kb biosynthetic gene cluster (BGC) designated tst (Figure 1), which shares 71–88% sequence identity with the fr9 cluster responsible for FR901464 biosynthesis in Burkholderia sp. FERM BP-3421 [1] [2] [3]. The tst cluster contains 15 open reading frames (tstA–tstR), including transposon-like segments absent in the fr9 system. Key differences include:

  • Inversion of tstA and tstP-tstQ-tstR orientations
  • Translocation of tstB
  • Absence of fr9S and fr9T homologs [3] [6]

Transcriptional profiling identified cultivation conditions that activate the LuxR-type regulator TstA, enabling the discovery of thailanstatin congeners A, B, and C [2] [3]. The MIBiG repository (BGC0001114) confirms the cluster’s hybrid trans-acyltransferase polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) architecture [6].

Table 1: Core Components of the Thailanstatin Biosynthetic Gene Cluster

GeneProtein FunctionHomology to FR9 System
tstALuxR-type transcriptional regulator71% identity to FR9A
tstCPKS subunit78% identity to FR9C
tstDEFHybrid PKS-NRPS81% identity to FR9D-F
tstGHPKS with flavin-monooxygenase domain66–69% identity to FR9G-H
tstRCytochrome P45086% identity to FR9R
tstPFe(II)/α-ketoglutarate-dependent dioxygenase80% identity to FR9P

Enzymatic Pathways Involving Polyketide Synthase-Nonribosomal Peptide Synthetase Hybrid Systems

TST-A biosynthesis employs a hybrid trans-AT PKS-NRPS assembly line that coordinates >10 enzymatic domains across four giant multimodular proteins (TstC, TstDEF, TstGH, TstI) [1] [6] [9]. The pathway initiates with loading of a malonyl-CoA extender unit by TstC, followed by iterative chain elongation involving:

  • Ketosynthase (KS) domains: Carbon-carbon bond formation
  • Pyran synthase (PS) domains: Catalyze tetrahydropyran ring formation via oxa-Michael cyclization (notably TstPS7 and TstPS13) [9]
  • Nonribosomal peptide module (TstDEF): Incorporates L-threonine via adenylation (A) and thiolation (T) domains, forming the ester linkage critical for bioactivity [1] [8]

The PS domains exhibit a conserved Hx4P motif distinct from dehydratase Hx8P motifs, enabling stereoselective etherification. Structural analysis of homologous pyran synthases (e.g., SorPS9) reveals an expansive active site accommodating ζ-hydroxyacyl thioester substrates, with His33 and Asn186 residues essential for catalysis [9].

Table 2: Modular Organization of Thailanstatin PKS-NRPS Hybrid System

ModuleDomainsFunctionProduct Intermediate
TstCKS-AT-KR-ACPMalonate loading and reductionβ-hydroxyacyl chain
TstDEFA-T-KS-DH-PS-KR-ACPL-Thr incorporation, dehydration, pyran cyclizationThailanstatin D scaffold
TstGHKS-PS-ACPTetrahydropyran formationMacrocyclic intermediate
TstIKS-DH-ER-KR-ACPChain extension and reductionFully elaborated polyketide

Role of Cytochrome P450 (TstR) and Dioxygenase (TstP) in Precursor Modification

Late-stage tailoring converts the carboxylic acid precursor thailanstatin D (TST-D) into TST-A via cytochrome P450 TstR:

  • TstR catalysis: Hydroxylates C4 of TST-D to generate TST-A [1] [4]
  • TstP catalysis: Converts TST-A to FR901464 via oxidative decarboxylation, forming an unstable hemiketal group [1] [5]

The carboxylic acid moiety of TST-A confers superior pharmacological properties compared to FR901464:

  • Stability: TST-A half-life = 202 hrs (pH 7.4) vs. FR901464 half-life <24 hrs [5]
  • Chemical versatility: Carboxyl group enables esterification to enhance membrane permeability and cytotoxicity (IC50 = 1–5 nM in cancer cell lines) [4] [5]Functional inactivation of tstP blocks FR901464 production, redirecting flux toward TST-A accumulation [1] [8].

Metabolic Engineering Strategies for Yield Optimization

Low native titers of TST-A (≤60 mg/L) necessitated pathway rewiring:

  • tstP deletion: Increased TST-A titers 58% (144.7 mg/L) and TST-D 132% (14.6 mg/L) by blocking oxidative degradation [4] [8]
  • tstR deletion: Boosted TST-D production 7-fold (53.2 mg/L) by preventing conversion to TST-A [4] [5]
  • Inducible tstR expression: Enhanced 4-deoxy-TST-D to TST-A conversion (>95% efficiency) [1]

Table 3: Metabolic Engineering Impact on Thailanstatin Production

Genetic ModificationTarget CompoundTiter IncreaseKey Mechanism
ΔtstPThailanstatin A+58% (144.7 mg/L)Blocked oxidative decarboxylation
ΔtstPThailanstatin D+132% (14.6 mg/L)Precursor accumulation
ΔtstRThailanstatin D7-fold (53.2 mg/L)Eliminated P450 hydroxylation
Inducible tstRThailanstatin A>95% conversionOptimized precursor flux

Pilot-Scale Fermentation Protocols and Titer Enhancement

Scale-up strategies achieved gram-scale TST-A production:

  • Medium optimization: Modified 2S4G medium (40 g/L glycerol, 12.5 g/L HySoy soypeptone, 2 g/L (NH4)2SO4) enhanced biomass yield [1] [5]
  • Fed-batch fermentation: 90-L runs with ΔtstP strain yielded 714 mg purified TST-A (98.5% purity) from 2.5 g/L crude product [5] [8]
  • Titer milestones: Integrated engineering and fermentation boosted titers >40-fold (60 mg/L → 2.5 g/L), establishing single-component dominance (>90% purity) [1]

Critical process parameters included:

  • pH control: Maintained at 7.0 to stabilize carboxylic acid moiety
  • Aeration: 12 L/min O2 to support cytochrome P450 activity
  • Feed strategy: Gradual glycerol addition (400 g/L feed concentration) prevented carbon catabolite repression [1] [5]

Table 4: Pilot-Scale Fermentation Parameters and Outcomes

ParameterConditionImpact
Bioreactor volume120-LScalable processing
Feed composition400 g/L glycerol, 20 g/L (NH4)2SO4Sustained growth & production
Duration120–144 hrsPeak titer at late stationary phase
Purification yield714 mg TST-A>98.5% purity
Maximum titer2.5 g/L40-fold increase from baseline

Compounds Mentioned

  • Thailanstatin A
  • Thailanstatin B
  • Thailanstatin C
  • Thailanstatin D
  • FR901464
  • Spliceostatin A
  • 4-Deoxythailanstatin D

Properties

Product Name

Thailanstatin A

IUPAC Name

2-[5-[(1E,3E)-5-[5-[[(E)-4-acetyloxypent-2-enoyl]amino]-3,6-dimethyloxan-2-yl]-3-methylpenta-1,3-dienyl]-4-hydroxy-1,6-dioxaspiro[2.5]octan-7-yl]acetic acid

Molecular Formula

C28H41NO9

Molecular Weight

535.6 g/mol

InChI

InChI=1S/C28H41NO9/c1-16(7-10-24-27(34)28(15-35-28)14-21(38-24)13-26(32)33)6-9-23-17(2)12-22(19(4)37-23)29-25(31)11-8-18(3)36-20(5)30/h6-8,10-11,17-19,21-24,27,34H,9,12-15H2,1-5H3,(H,29,31)(H,32,33)/b10-7+,11-8+,16-6+

InChI Key

GJKQDOMCDFJANR-UQAZGURTSA-N

SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)CC(=O)O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C

Canonical SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)CC(=O)O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C

Isomeric SMILES

CC1CC(C(OC1C/C=C(\C)/C=C/C2C(C3(CC(O2)CC(=O)O)CO3)O)C)NC(=O)/C=C/C(C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.